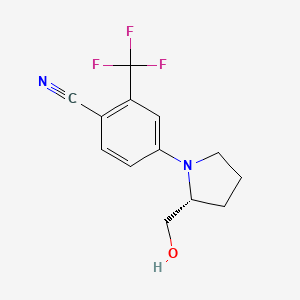![molecular formula C₂₇H₄₄O₉ B1145188 [1(Z),2E,8[2S,3S(1S,2S)]]- 5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]m CAS No. 89254-47-7](/img/new.no-structure.jpg)
[1(Z),2E,8[2S,3S(1S,2S)]]- 5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]m
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [1(Z),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 9-Methoxy-9-oxo-5-nonenyl Ester is a complex organic molecule. It is an intermediate in the synthesis of Pseudomonic Acid D Sodium, an antibiotic isolated from Pseudomonas fluorescens . This compound is notable for its intricate structure and significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1(Z),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 9-Methoxy-9-oxo-5-nonenyl Ester involves multiple stepsSpecific details on the reaction conditions and reagents used are proprietary and often vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions with stringent control over temperature, pressure, and pH to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various synthetic pathways .
Biology
Biologically, the compound is significant due to its role in the synthesis of antibiotics. It is studied for its potential to inhibit bacterial growth and its mechanism of action at the molecular level .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their efficacy in treating bacterial infections and their pharmacokinetic properties .
Industry
Industrially, the compound is used in the production of pharmaceuticals. Its synthesis and purification are critical steps in the manufacturing process of certain antibiotics .
Wirkmechanismus
The compound exerts its effects by targeting specific molecular pathways. It interacts with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pseudomonic Acid A
- Pseudomonic Acid B
- Pseudomonic Acid C
Uniqueness
Compared to similar compounds, [1(Z),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 9-Methoxy-9-oxo-5-nonenyl Ester is unique due to its specific structural features and its role as an intermediate in the synthesis of Pseudomonic Acid D Sodium .
Eigenschaften
CAS-Nummer |
89254-47-7 |
|---|---|
Molekularformel |
C₂₇H₄₄O₉ |
Molekulargewicht |
512.63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



